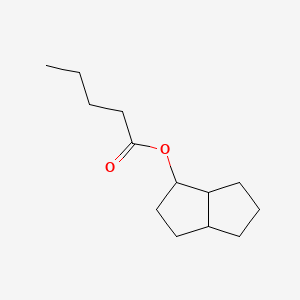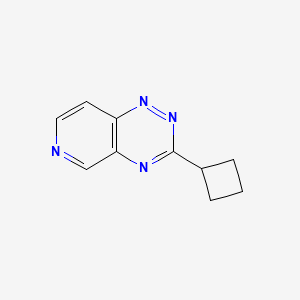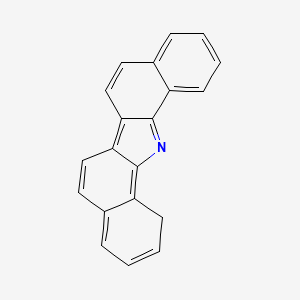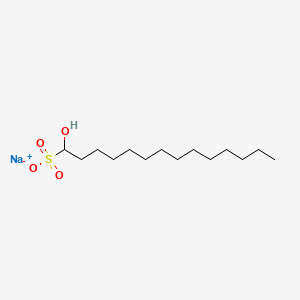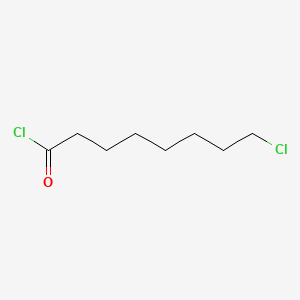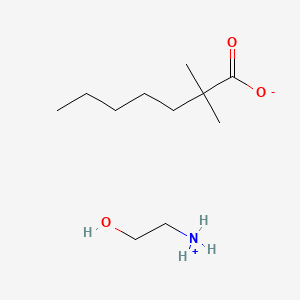
(2-Hydroxyethyl)ammonium dimethylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium dimethylheptanoate is a chemical compound with the molecular formula C11H25NO3 and a molar mass of 219.3211 g/mol. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-hydroxyethylamine with dimethylheptanoic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of (2-Hydroxyethyl)ammonium dimethylheptanoate typically involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyethyl)ammonium dimethylheptanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Applications De Recherche Scientifique
(2-Hydroxyethyl)ammonium dimethylheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in various industrial processes, such as in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which (2-Hydroxyethyl)ammonium dimethylheptanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparaison Avec Des Composés Similaires
(2-Hydroxyethyl)ammonium dimethylheptanoate can be compared with other similar compounds, such as:
Bisthis compound: A closely related compound with similar properties and applications.
Other ammonium salts: Compounds with similar ammonium cations and varying organic anions.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propriétés
Numéro CAS |
97334-75-3 |
|---|---|
Formule moléculaire |
C11H25NO3 |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2,2-dimethylheptanoate;2-hydroxyethylazanium |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-4-5-6-7-9(2,3)8(10)11;3-1-2-4/h4-7H2,1-3H3,(H,10,11);4H,1-3H2 |
Clé InChI |
BXKDTIZRQSLMJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)C(=O)[O-].C(CO)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


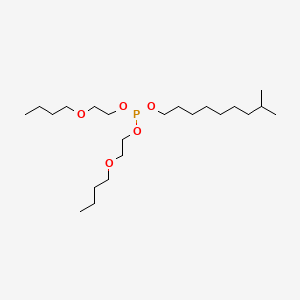
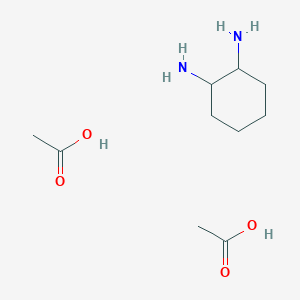
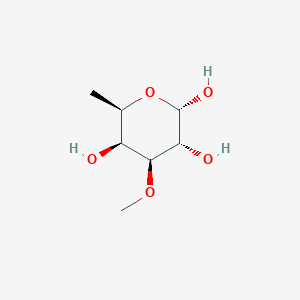


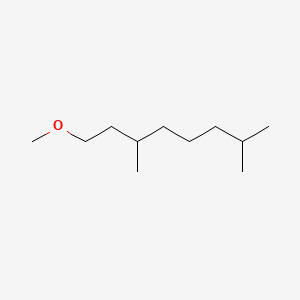
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
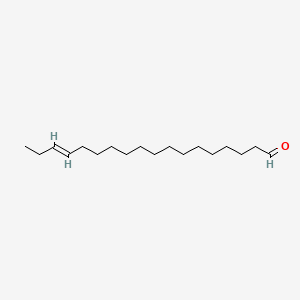
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
